N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a central piperidine ring substituted at position 1 with a [1,2,4]triazolo[4,3-b]pyridazine moiety and at position 4 with a carboxamide group linked to a 2-chlorobenzyl chain. The 2-chloro substituent on the benzyl group may influence lipophilicity and target affinity, distinguishing it from positional isomers like 4-chlorobenzyl analogs .
Properties
Molecular Formula |
C18H19ClN6O |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN6O/c19-15-4-2-1-3-14(15)11-20-18(26)13-7-9-24(10-8-13)17-6-5-16-22-21-12-25(16)23-17/h1-6,12-13H,7-11H2,(H,20,26) |
InChI Key |
QONWCVQUAAOFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes have been explored for this compound:
Amino Triazole Route: Starting from an amino triazole precursor, the chlorobenzyl group is introduced, followed by cyclization to form the triazole-piperidine core.
Nitro Triazole Route: Nitration of a triazole precursor yields the nitro triazole intermediate, which is subsequently transformed into the target compound.
Coupling Triazole Route: Coupling reactions involving triazole derivatives can also lead to the desired compound.
Chlorobenzyl Group Introduction: Chlorination of benzylamine using thionyl chloride or other chlorinating agents.
Triazole Formation: Cyclization of the chlorobenzylamine with triazole precursors under basic conditions.
Piperidine Ring Closure: Cyclization of the triazole intermediate with piperidine derivatives.
Industrial Production:: Industrial-scale production typically involves efficient synthetic routes with optimized reaction conditions to achieve high yields.
Chemical Reactions Analysis
Oxidation: The chlorobenzyl group can undergo oxidation to form the corresponding carboxylic acid.
Substitution: The piperidine ring can be substituted with various functional groups.
Reduction: Reduction of the nitro group (if present) to the corresponding amine.
Chlorination: Thionyl chloride, phosphorus pentachloride.
Triazole Cyclization: Base-catalyzed cyclization using sodium hydroxide or other strong bases.
Piperidine Ring Closure: Acidic or basic conditions.
Major Products:: The major product is the target compound itself, N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide.
Scientific Research Applications
This compound finds applications in:
Energetic Materials: Due to its nitrogen-rich nature, it may serve as a potential energetic material.
Medicinal Chemistry: Exploration of its biological activity and potential drug-like properties.
Materials Science: Investigation of its stability and reactivity.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Key Observations :
- Triazolo-Pyridazine Substitutions : Methyl or isopropyl groups at position 3 of the triazolo-pyridazine (e.g., ) increase steric bulk, which could enhance selectivity for specific targets compared to the unsubstituted parent compound.
Analogues with Modified Piperidine or Triazolo-Pyridazine Moieties
Key Observations :
- Pharmacological Targets: The diethylaminoethyl chain in Compound 7a () suggests cationic properties suitable for ion channel (CatSper) blockade, contrasting with the target compound’s neutral benzyl group.
- Biological Applications : C1632 () demonstrates the versatility of triazolo-pyridazine scaffolds in targeting RNA-binding proteins like Lin28, a pathway distinct from presumed kinase/receptor targets of the chlorobenzyl derivatives.
Research Findings and Data
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogs with triazolo-pyridazine cores exhibit melting points ranging from 187–255°C (), suggesting high thermal stability.
- Solubility: The 2-chlorobenzyl group likely reduces aqueous solubility compared to hydrophilic analogs like Compound 7a (), which contains a diethylaminoethyl chain.
Biological Activity
N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolo ring fused with a pyridazine moiety.
- A piperidine backbone with a carboxamide functional group.
The molecular formula is , with a molecular weight of approximately 344.84 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of triazolo-pyridazines have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results with IC50 values in the low micromolar range (1.35 to 2.18 μM) .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 6a | 1.35 | M. tuberculosis |
| 6e | 2.18 | M. tuberculosis |
| 6h | 1.50 | M. tuberculosis |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, particularly HEK-293 cells. The results indicated that the compound exhibited low toxicity, suggesting a favorable safety profile for further development .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and replication.
- Modulation of Signaling Pathways : The compound may interact with various receptors or kinases implicated in cellular signaling pathways, which can affect cell proliferation and survival.
Study on Antitubercular Agents
A recent study synthesized a series of triazolo-pyridazine derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. The most active compounds demonstrated significant inhibition at low concentrations and were further characterized for their interaction profiles through molecular docking studies .
Evaluation Against Cryptosporidium
Another investigation focused on the efficacy of triazolopyridazine derivatives against Cryptosporidium parasites. The compound demonstrated rapid elimination of parasites in vitro compared to standard treatments, indicating its potential as an effective therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
